4,4',4''-Nitrilotribenzimidamide trihydrochloride
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Overview
Description
4,4’,4’'-Nitrilotribenzimidamide trihydrochloride is a unique chemical compound with the molecular formula C21H22ClN7 and a molecular weight of 407.91 g/mol . It is commonly found as a white crystalline solid that is highly soluble in water . This compound is known for its biological activity and is often used in biochemical research as an enzyme inhibitor or binding reagent .
Preparation Methods
The synthesis of 4,4’,4’'-Nitrilotribenzimidamide trihydrochloride typically involves organic chemical reactions that require specific reagents and conditions . The conventional method involves the reaction of benzimidamide derivatives with nitrilotriacetic acid under controlled conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4,4’,4’'-Nitrilotribenzimidamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’,4’'-Nitrilotribenzimidamide trihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’,4’'-Nitrilotribenzimidamide trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . This inhibition is often due to the compound’s structural similarity to natural substrates or inhibitors .
Comparison with Similar Compounds
4,4’,4’'-Nitrilotribenzimidamide trihydrochloride can be compared with other similar compounds, such as:
Benzamidine hydrochloride: Another enzyme inhibitor with a similar structure but different functional groups.
Nitrilotriacetic acid: A chelating agent with a similar nitrilotri structure but different applications.
The uniqueness of 4,4’,4’'-Nitrilotribenzimidamide trihydrochloride lies in its specific biological activity and its ability to act as a versatile reagent in various chemical and biochemical applications .
Properties
Molecular Formula |
C21H24Cl3N7 |
---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
4-(4-carbamimidoyl-N-(4-carbamimidoylphenyl)anilino)benzenecarboximidamide;trihydrochloride |
InChI |
InChI=1S/C21H21N7.3ClH/c22-19(23)13-1-7-16(8-2-13)28(17-9-3-14(4-10-17)20(24)25)18-11-5-15(6-12-18)21(26)27;;;/h1-12H,(H3,22,23)(H3,24,25)(H3,26,27);3*1H |
InChI Key |
FWHCAMLHMPYNMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N(C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N.Cl.Cl.Cl |
Origin of Product |
United States |
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